molecular formula C8H14ClNO2 B15318023 (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride

(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride

Cat. No.: B15318023
M. Wt: 191.65 g/mol
InChI Key: JPTXDHHVWZMAGK-NJCIUDBASA-N
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Description

(2S)-2-amino-3-{bicyclo[111]pentan-1-yl}propanoic acid hydrochloride is a compound that features a unique bicyclo[111]pentane structure This structure is known for its rigidity and three-dimensionality, which makes it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are scalable and allow for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the generation of [1.1.1]propellane on demand . This method provides an efficient and straightforward access to various bicyclo[1.1.1]pentane species, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the structure of other bioactive molecules, allowing it to bind to various receptors and enzymes . This interaction can modulate biological pathways and exert therapeutic effects.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)4-8-1-5(2-8)3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1

InChI Key

JPTXDHHVWZMAGK-NJCIUDBASA-N

Isomeric SMILES

C1C2CC1(C2)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)N.Cl

Origin of Product

United States

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